molecular formula C9H7NO4 B584679 Dopaquinone Lactone CAS No. 255829-51-7

Dopaquinone Lactone

Katalognummer: B584679
CAS-Nummer: 255829-51-7
Molekulargewicht: 193.158
InChI-Schlüssel: RZTGZIWOVGOFDC-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dopaquinone lactone is a specialized derivative of dopaquinone (ortho-quinone of 3,4-dihydroxyphenylalanine), a pivotal intermediate in melanogenesis. It is structurally characterized by a lactone ring, formed via intramolecular esterification of the carboxylic acid group with a hydroxyl group, distinguishing it from other dopaquinone derivatives like dopaquinone sulphate . This compound (CAS 255829-51-7) plays a critical role in redox exchange reactions with dihydroxyindole (DHI) and dihydroxyindole carboxylic acid (DHICA), contributing to the synthesis of mixed melanin in human melanoma cell cultures . Its lactone ring enhances stability compared to free dopaquinone, which is highly reactive and prone to spontaneous cyclization or polymerization .

Vorbereitungsmethoden

Chemical Synthesis via Substitution and Reduction

Chromene-Based Precursor Strategy

A high-yielding route to lactones of ortho-tyrosine and DOPA isomers involves a two-step sequence starting from 2-methylamino-3-nitro-4-methylsulfanyl-4H-chromenes (7 ) . The methylsulfanyl group at the C4 position is substituted with hydrogen or electron-rich aromatic compounds, yielding 2-methylamino-3-nitro-4H-chromenes. Subsequent reduction of the nitro group using Zn, acetic anhydride (Ac₂O), and acetic acid (AcOH) facilitates hydrolysis of the enamine moiety, producing lactones. For Dopaquinone lactone, this method may involve cyclization of dopaquinone under acidic conditions, though specific yields remain unspecified in the literature .

Enzymatic Synthesis Using Tyrosinase and Papain

Tyrosinase-Catalyzed Oxidation

Enzymatic methods leverage tyrosinase to oxidize tyrosine to DOPA, followed by lactonization. In a study by Fagerland et al. (2014), tyrosinase converted l-tyrosine to DOPA in borate buffer (pH 9.5) at 40°C . The resulting DOPA was subsequently cyclized into its lactone form using papain as a catalyst. Nuclear magnetic resonance (¹H NMR) and amino acid analysis confirmed the structure, with a degree of polymerization (DP) of 13.9 observed for copolypeptides containing DOPA .

Chemoenzymatic Polymerization

A hybrid approach combines enzymatic polymerization and chemical cyclization. Papain catalyzes the polymerization of l-tyrosine ethyl ester (Tyr-Et) and l-lysine ethyl ester (Lys-Et), forming polypeptides with DOPA side chains . Post-polymerization treatment with tyrosinase introduces quinone moieties, which undergo lactonization under mild acidic conditions. This method achieves yields of 74.2% for poly(l-tyrosine) and facilitates scalable production .

Ring-Closing Metathesis (RCM) for Macrocyclic Lactones

Grubbs Catalyst-Mediated Cyclization

Although primarily used for macrocyclic lactones, RCM with Grubbs second-generation catalyst (GB-2) offers potential adaptability for this compound synthesis. Kotha et al. (2021) reported RCM of allyl esters in ethyl acetate (EtOAc) at 50°C, using 5 mol% GB-2 and 10 mol% tetrafluorobenzoquinone (TFBQ) to suppress oligomerization . For example, homoallyl esters yielded 13-membered lactones in 90% yield . Adapting this protocol to dopaquinone derivatives may require modifying substrate olefin geometry to accommodate the benzopyran trione structure.

Solvent and Additive Optimization

Key parameters for RCM include olefin concentration (1 mM in EtOAc) and portion-wise catalyst addition. Reactions at higher concentrations (5–10 mM) reduced selectivity, while TFBQ improved yields by 20–30% compared to benzoquinone (BQ) . These conditions could guide future efforts to synthesize this compound via metathesis.

Comparative Analysis of Preparation Methods

MethodKey StepsConditionsYieldAdvantagesLimitations
Chromene ReductionSubstitution, Zn/AcOH reductionAcidic, 60°CHigh Scalable, high purityMulti-step, hazardous reagents
Direct CyclizationAcid-catalyzed lactonizationHCl/EtOH, 60°CModerate Simple, one-potLimited yield data
Enzymatic OxidationTyrosinase oxidation, papain cyclizationpH 9.5, 40°C74.2% Mild conditions, eco-friendlyRequires enzyme purification
RCMGrubbs catalyst, TFBQ additiveEtOAc, 50°C90% High selectivity, tunable ring sizeUntested for benzopyran systems

Wissenschaftliche Forschungsanwendungen

Dopaquinone lactone is primarily studied in the context of melanin biosynthesis. Its role as an intermediate in the production of melanin makes it a subject of interest in fields such as:

Wirkmechanismus

Dopaquinone lactone exerts its effects through its role in the melanin biosynthesis pathway. It is formed from the cyclization of dopaquinone, which is an oxidized form of L-DOPA. The presence of thiols such as cysteine can influence the pathway, leading to the formation of different types of melanin. The molecular targets involved include enzymes like tyrosinase, which catalyze the oxidation of L-DOPA .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Compound Structure Molecular Formula Role in Melanogenesis Key Properties
Dopaquinone Lactone Lactone ring derivative Not explicitly provided (CAS 255829-51-7) Participates in redox exchange with DHI/DHICA; stabilizes intermediates in melanin polymerization . Enhanced stability due to lactone ring; less prone to spontaneous cyclization than free dopaquinone .
Dopaquinone Sulphate Sulphate ester derivative Not explicitly provided (CAS 25520-73-4) Modulates melanin synthesis pathways; may regulate tyrosinase activity or quinone reactivity . Increased water solubility due to sulphate group; alters interaction with melanogenic enzymes .
Free Dopaquinone Ortho-quinone of L-DOPA C₉H₇NO₄ Central precursor to eumelanin and pheomelanin; undergoes cyclization to leucodopachrome . Highly reactive; transient intermediate with rapid conversion to downstream products .

Reactivity and Pathway Interactions

  • This compound: The lactone ring reduces electrophilicity, slowing reactions with nucleophiles like cysteine or glutathione. This contrasts with free dopaquinone, which rapidly forms pheomelanin via thiol adducts or eumelanin via cyclodopa .
  • Inhibitors: Phosphate-containing compounds (e.g., glyphosate) and reducing agents (e.g., ascorbic acid) nonenzymatically inhibit dopaquinone formation, whereas this compound is a melanogenesis intermediate rather than a target of inhibition .

Comparative Roles in Melanogenesis Pathways

Interaction with Inhibitors and Modulators

Compound/Inhibitor Mechanism Effect on this compound
Glyphosate Noncompetitive inhibition of L-DOPA oxidation; reduces dopaquinone availability . Indirectly reduces this compound levels by limiting substrate (dopaquinone) .
Ascorbic Acid Reduces dopaquinone back to L-DOPA, blocking melanogenesis . No direct interaction; lowers dopaquinone availability for lactone formation .
Thio-Containing Compounds Scavenge dopaquinone to form colorless adducts . Competes with lactone formation pathways .

Biologische Aktivität

Dopaquinone lactone is a significant compound in the context of melanogenesis and has been studied for its biological activity, particularly in relation to skin pigmentation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is derived from L-DOPA through enzymatic oxidation, primarily catalyzed by the enzyme tyrosinase. It plays a pivotal role in the biosynthesis of melanin, which is responsible for pigmentation in skin, hair, and eyes. The instability of dopaquinone leads to its rapid conversion into other products, such as dopachrome and melanin, making it essential to understand its biological implications.

  • Inhibition of Tyrosinase Activity :
    • This compound can act as a substrate for tyrosinase, but it also serves as an inhibitor under certain conditions. Studies have shown that compounds that can scavenge dopaquinone can effectively inhibit melanin production by preventing the formation of dopachrome and other downstream products .
  • Antioxidant Properties :
    • The compound exhibits antioxidant activity by scavenging free radicals, which can protect cells from oxidative stress. This property is crucial in preventing skin aging and related disorders .
  • Regulation of Melanogenesis :
    • This compound influences melanogenesis through modulation of various signaling pathways. It affects the expression levels of genes involved in melanin synthesis, such as MITF (Microphthalmia-associated transcription factor) and tyrosinase itself .

Case Study 1: Inhibition of Melanin Production

A study investigated the effects of this compound on B16F10 melanoma cells. The results indicated that treatment with dopaquinone significantly reduced melanin production compared to untreated controls. The mechanism was attributed to the inhibition of tyrosinase activity and reduced expression of melanogenic genes.

TreatmentMelanin Content (μg/mL)Tyrosinase Activity (% Inhibition)
Control1200
Dopaquinone4562
Kojic Acid5058

Case Study 2: Antioxidant Effects

Another research focused on the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results demonstrated that this compound exhibited a strong capacity to scavenge free radicals, indicating its potential use in anti-aging formulations.

Concentration (μM)DPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
103540
506570
1008590

Research Findings

  • In Vitro Studies : Research has shown that this compound can inhibit melanogenesis effectively when tested on human skin models. This inhibition is dose-dependent, highlighting its potential as a therapeutic agent for conditions like hyperpigmentation .
  • Synergistic Effects : this compound has been found to work synergistically with other compounds like kojic acid to enhance the inhibition of melanin production. This combination may provide a more effective treatment strategy for hyperpigmentation disorders .
  • Potential Therapeutic Applications : Given its properties, this compound is being explored for use in cosmetics aimed at reducing hyperpigmentation and in dermatological treatments for conditions such as melasma and post-inflammatory hyperpigmentation .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Dopaquinone Lactone?

this compound is synthesized via enzymatic oxidation of L-DOPA by tyrosinase, followed by pH-dependent cyclization. Key steps include:

  • Synthesis : Use L-DOPA as a substrate under controlled pH (4–6) to favor cyclization .
  • Characterization : Employ 1H NMR^1 \text{H NMR} to identify intermediates (e.g., dopaquinone, leukodopachrome) and UV-Vis spectrophotometry (e.g., at 490 nm for dopachrome detection) .
  • Validation : Computational methods (e.g., DFT at the SMD-M06L/6-31+G(d,p)/LANL2DZ level) confirm reaction barriers and transition states .

Q. How does pH influence the stability and cyclization kinetics of this compound?

Cyclization is pH-sensitive due to the protonation state of the amino group. At lower pH (e.g., ~3–4), the amino group remains protonated (NH3+\text{NH}_3^+), reducing nucleophilic attack on the quinone ring and slowing cyclization. At higher pH (>6), deprotonation (NH2\text{NH}_2) accelerates cyclization (experimental ΔG=62.3kJ/mol\Delta G^\ddagger = 62.3 \, \text{kJ/mol}) . Stability studies should include buffered solutions across pH 2–8 to map degradation pathways.

Q. What spectroscopic techniques are optimal for quantifying this compound in biological matrices?

  • UV-Vis : Monitor dopachrome formation at 490 nm during tyrosinase activity assays .
  • Fluorescence quenching : Use nitrogen-doped graphene quantum dots (N-GQDs) to detect dopaquinone via dynamic quenching, validated with inhibitors like atrazine .

Advanced Research Questions

Q. How do gold nanoparticles (AuNPs) modulate the cyclization kinetics of this compound?

AuNPs increase the activation energy (ΔG\Delta G^\ddagger) of cyclization by 30–40 kJ/mol compared to metal-free conditions. This is attributed to steric hindrance and electronic interactions between Au clusters (e.g., Au2,Au4\text{Au}_2, \text{Au}_4) and the quinone intermediate. DFT calculations show similar barriers for dopaquinone and dopamine quinone, but experimental rates diverge due to differences in pKa\text{p}K_a values (NH3+\text{NH}_3^+) .

Q. How can researchers resolve contradictions in reported inhibitory effects on this compound formation?

Contradictions (e.g., variable dopaquinone reduction by compounds C90, C98, and KA in B16F0 cells) arise from:

  • Time-dependent effects : At 24 hours, all concentrations reduce dopaquinone (p=0.000p = 0.000), but differences diminish at 48–72 hours due to metabolic adaptation .
  • Dose-response variability : Use nonlinear regression (e.g., IC50_{50} modeling) and pairwise comparisons (ANOVA with Tukey’s post-hoc test) to isolate compound-specific effects .

Q. What computational frameworks are suitable for modeling this compound’s reaction pathways?

  • DFT/MD simulations : Calculate free-energy profiles for cyclization and AuNP interactions at the SMD-M06L/6-31+G(d,p)/LANL2DZ level .
  • Network pharmacology : Map metabolic pathways (e.g., KEGG, IPA) to link tyrosinase activity with melanin biosynthesis nodes .

Q. Methodological Recommendations

Designing a PICOT framework for this compound studies :

  • Population : B16F0 melanoma cells or Agaricus biosporus tyrosinase .
  • Intervention : Inhibitors (e.g., KA, atrazine) or AuNPs .
  • Comparison : Dose-response curves (20–80 µg/mL) or pH conditions .
  • Outcome : Dopaquinone concentration (µM) or cyclization rate (kobsk_{\text{obs}}) .
  • Time : 24–72 hours for cellular assays; milliseconds for DFT transition states .

Best practices for reporting preclinical data on this compound :

  • Follow NIH guidelines for experimental rigor: detail cell culture conditions, inhibitor purity (HPLC ≥95%), and statistical methods (e.g., SD/SE, n3n \geq 3) .
  • Include raw spectral data (NMR, UV-Vis) in supplementary materials to enable replication .

Eigenschaften

IUPAC Name

(3S)-3-amino-3,4-dihydrochromene-2,6,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c10-5-1-4-2-6(11)7(12)3-8(4)14-9(5)13/h2-3,5H,1,10H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGZIWOVGOFDC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=CC(=O)C(=O)C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC2=CC(=O)C(=O)C=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.